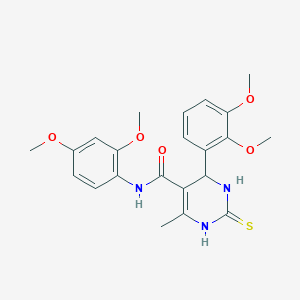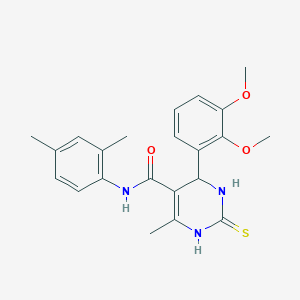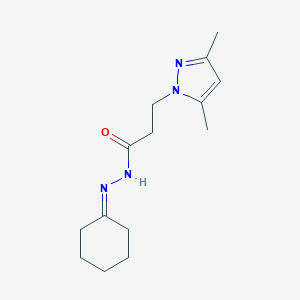![molecular formula C20H14IN3O B289175 3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE](/img/structure/B289175.png)
3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions, although detailed methods are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where iodine can be replaced with other halogens.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using TBHP.
Substitution: Halogenation using iodine (I2) and TBHP.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can produce various halogenated derivatives of the compound .
Applications De Recherche Scientifique
3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular functions . The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Another halogenated derivative with similar chemical properties.
2-methylimidazo[1,2-a]pyridine: A methylated derivative with different biological activities.
Uniqueness
3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Propriétés
Formule moléculaire |
C20H14IN3O |
|---|---|
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H14IN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) |
Clé InChI |
ZUNYGVCCXFXAQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)I |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289108.png)
![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)




![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

